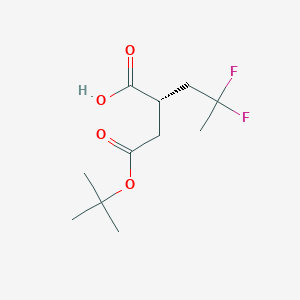![molecular formula C14H24N2O2 B12950996 Benzenamine, 4-[2-(diethylamino)ethoxy]-3-methoxy-N-methyl-](/img/structure/B12950996.png)
Benzenamine, 4-[2-(diethylamino)ethoxy]-3-methoxy-N-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 4-[2-(diethylamino)ethoxy]-3-methoxy-N-methyl- is a complex organic compound with a unique structure that includes a benzenamine core substituted with diethylamino, ethoxy, methoxy, and N-methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-[2-(diethylamino)ethoxy]-3-methoxy-N-methyl- typically involves multiple steps, starting with the preparation of the benzenamine core. The key steps include:
Reduction: Conversion of the nitro group to an amine group.
Substitution: Introduction of the diethylamino, ethoxy, and methoxy groups through nucleophilic substitution reactions.
Methylation: Addition of the N-methyl group using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, 4-[2-(diethylamino)ethoxy]-3-methoxy-N-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted benzenamine derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
Benzenamine, 4-[2-(diethylamino)ethoxy]-3-methoxy-N-methyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzenamine, 4-[2-(diethylamino)ethoxy]-3-methoxy-N-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenamine, 4-ethoxy-: Similar structure but lacks the diethylamino and N-methyl groups.
Benzenamine, 4-methoxy-2-methyl-: Similar structure but lacks the ethoxy and diethylamino groups.
Benzenamine, 4-ethoxy-2-nitro-: Contains a nitro group instead of the diethylamino group.
Uniqueness
Benzenamine, 4-[2-(diethylamino)ethoxy]-3-methoxy-N-methyl- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C14H24N2O2 |
|---|---|
Molekulargewicht |
252.35 g/mol |
IUPAC-Name |
4-[2-(diethylamino)ethoxy]-3-methoxy-N-methylaniline |
InChI |
InChI=1S/C14H24N2O2/c1-5-16(6-2)9-10-18-13-8-7-12(15-3)11-14(13)17-4/h7-8,11,15H,5-6,9-10H2,1-4H3 |
InChI-Schlüssel |
JMUXDUPXAGZAPK-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCOC1=C(C=C(C=C1)NC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


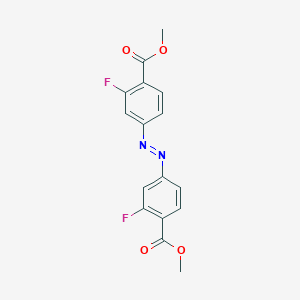
![7-Chloro-2-(methylthio)-5-(trifluoromethyl)thiazolo[4,5-d]pyrimidine](/img/structure/B12950928.png)
![4-(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-5-yl)benzonitrile](/img/structure/B12950932.png)
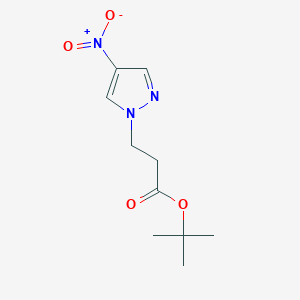
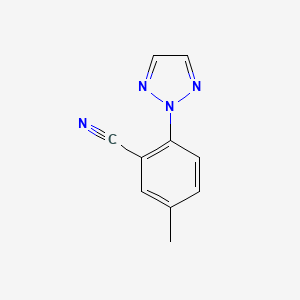
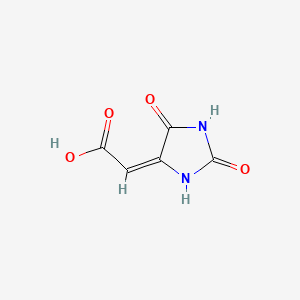
![6-Chlorooxazolo[4,5-c]pyridine](/img/structure/B12950947.png)
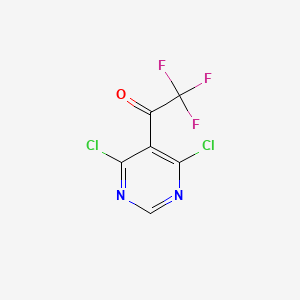
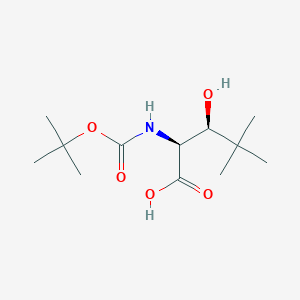
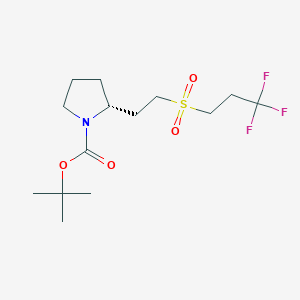
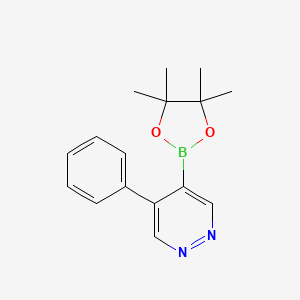
![(1R,2S,5S)-Bicyclo[3.1.0]hexan-2-ol](/img/structure/B12950972.png)
![3-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12950989.png)
